molecular formula C21H30N4O2 B5571874 (1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5571874
M. Wt: 370.5 g/mol
InChI Key: ABUGGVIFMRAHBY-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C21H30N4O2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.23687621 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Class III Antiarrhythmic Activity

A study by Garrison et al. (1996) synthesized and screened several 3,7-diheterabicyclo[3.3.1]nonanes (DHBCNs), which share structural similarities with the compound . These DHBCNs demonstrated predominant class III antiarrhythmic activity in post-infarction dog models by prolonging the ventricular effective refractory period (VERP). This suggests potential applications in developing antiarrhythmic medications, highlighting the compound's relevance in cardiovascular research (Garrison et al., 1996).

Cytotoxic Activity Against Tumor Cell Lines

Research by Geiger et al. (2007) on bicyclic σ receptor ligands, including compounds with structural features akin to the compound , revealed cytotoxic activity against human tumor cell lines. This study indicates the compound's potential in cancer research, particularly in identifying new therapeutic agents targeting σ receptors (Geiger et al., 2007).

Seed Protection and Growth Stimulation in Wheat

Kaldybayeva et al. (2022) synthesized novel complexes involving 3,7-bicycl[3.3.1]bispidines, structurally related to the compound of interest. These complexes were evaluated as seed protectors for wheat seedlings. The research demonstrated that these complexes could protect and stimulate the growth of wheat, indicating the compound's potential application in agriculture and plant sciences (Kaldybayeva et al., 2022).

Properties

IUPAC Name

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-13(2)20-7-18(15(4)27-20)21(26)25-9-16-5-6-17(25)10-24(8-16)11-19-14(3)22-12-23-19/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,22,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUGGVIFMRAHBY-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=C(OC(=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=C(OC(=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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